molecular formula C15H14O B072148 2,4-Dimethylbenzophenone CAS No. 1140-14-3

2,4-Dimethylbenzophenone

Cat. No. B072148
CAS RN: 1140-14-3
M. Wt: 210.27 g/mol
InChI Key: UYSQHMXRROFKRN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzophenone is a chemical compound that has been the subject of various studies in the field of chemistry, particularly in the synthesis and analysis of its molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • The synthesis of compounds related to 2,4-Dimethylbenzophenone often involves complex chemical reactions and transformations. For example, the oxidative migration of a methyl group in similar compounds has been observed in reactions involving ruthenium and osmium, indicating complex mechanisms in their formation (Acharyya et al., 2003).

Molecular Structure Analysis

  • Molecular structure analyses, such as X-ray crystallography, have been used to understand the conformation and geometry of molecules similar to 2,4-Dimethylbenzophenone. These studies reveal detailed information about molecular arrangements and bonding (Kumar, 2019).

Chemical Reactions and Properties

  • The chemical behavior of molecules similar to 2,4-Dimethylbenzophenone often involves unique reactions, such as C-H activation and formation of complex structures with metals. These reactions are significant for understanding the reactivity and potential applications of such compounds (Acharyya et al., 2005).

Physical Properties Analysis

  • The physical properties of 2,4-Dimethylbenzophenone derivatives, such as crystalline structure and intermolecular interactions, are important for understanding their stability and behavior under different conditions. Studies using techniques like single crystal X-ray diffraction provide insights into these aspects (Kumar, 2019).

Chemical Properties Analysis

  • Investigating the chemical properties of 2,4-Dimethylbenzophenone and its derivatives involves studying their reactivity, bonding patterns, and interaction with other chemicals. Such analyses are crucial for determining their potential use in various chemical applications (Taha et al., 2013).

Scientific Research Applications

  • Synthesis of Hydroxylic Compounds : 2-Methyl- and 2,4-dimethylbenzophenone, when irradiated with unsymmetrical dienophiles, yield single hydroxylic compounds. This process aids in synthesizing various substituted tetrahydro- and dihydronaphthols, as well as dihydronaphthalenes and naphthalenes through dehydration (Pfau, Rowe, & Heindel, 1978).

  • Catalysis in Benzoylation Reactions : 2,5-Dimethylbenzophenone, used as a UV light stabilizer, is produced through the benzoylation of p-xylene. This process involves homogeneous catalysts and clay-supported catalysts, with specific catalysts like Cs substituted dodecatungstophosphoric acid on K-10 clay showing effective results (Yadav, Asthana, & Kamble, 2003).

  • Solid State Photochemistry : In solid-state UV irradiation, 4,4'-dimethylbenzophenone undergoes intermolecular hydrogen abstraction and radical coupling, leading to dimeric products. This process is influenced by the distances and angles between molecular groups (Ito et al., 1987).

  • Photoenolization Studies : The photoenolizations of 2,4-dimethylbenzophenone have been explored using flash photolysis. These studies help in understanding the reactivity of such molecules under certain conditions (Porter & Tchir, 1971).

  • Methyl Group Oxidative Migration : Research on 2-(2',6'-dimethylphenylazo)-4-methylphenol has shown an unprecedented chemical transformation involving the migration of a methyl group to the metal center upon reaction with certain metal compounds (Acharyya et al., 2003).

  • Crystal Growth and Properties : Studies on the crystal growth, structural, and physical properties of dimethylbenzophenone derivatives have been conducted. These studies contribute to understanding the properties and applications of these compounds in various fields (Kumar, 2019).

Safety And Hazards

When handling 2,4-Dimethylbenzophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

(2,4-dimethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQHMXRROFKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150629
Record name 2,4-Dimethylbenzophenone
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzophenone

CAS RN

1140-14-3
Record name 2,4-Dimethylbenzophenone
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Record name 2,4-Dimethylbenzophenone
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Record name 1140-14-3
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Record name 2,4-Dimethylbenzophenone
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Record name 2,4-dimethylbenzophenone
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Record name 2,4-DIMETHYLBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Benzoic acid (0.31 g, 2.5 mmol), m-xylene (0.53 g, 5.0 mmol), [bmim] [NTf2] (0.50 g) and M(NTf2)2 (M=Co (0.14 g, 0.25 mmol), or Zn (0.15 g, 0.25 mmol) were placed in flasks equipped with stirrers and condensers. The contents of the flask were heated under reflux (ca 140-150° C.) for 2 days, then cooled to room temperature. The products were analysed by gas chromatographic analysis and found to give 93 and 87% conversions (for Co and Zn bis-triflimide reactions respectively) to 2,4-dimethylbenzophenone and, it is believed to be, 2,6-dimethylbenzophenone (11:1 isomer ratio in both cases). The results show that Zinc and cobalt bis-triflimide have been found to catalyse the benzoylation of m-xylene with benzoic acid. The reaction is slower that the corresponding reaction with benzoyl chloride. The catalyst was recycled and the reaction was repeated. The results of the repeat experiment are shown in Table 4.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(NTf2)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzoic acid (0.31 g, 2.5 mmol), m-xylene (0.53 g, 5.0 mmol), [bmim][NTf2] (0.50 g) and M(NTf2)2 (M=Co (0.14 g, 0.25 mmol), or Zn (0.15 g, 0.25 mmol) were placed in flasks equipped with stirrers and condensers. The contents of the flask were heated under reflux (ca 140-150 ° C.) for 2 days, then cooled to room temperature. The products were analysed by gas chromatographic analysis and found to give 93 and 87% conversions (for Co and Zn bis-triflimide reactions respectively) to 2,4-dimethylbenzophenone and, it is believed to be, 2,6-dimethylbenzophenone (11:1 isomer ratio in both cases). The results show that zinc and cobalt bis-triflimide have been found to catalyse the benzoylation of m-xylene with benzoic acid. The reaction is slower that the corresponding reaction with benzoyl chloride. The catalyst was recycled and the reaction was repeated. The results of the repeat experiment are shown in Table 4.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
[Compound]
Name
[bmim][NTf2]
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
M(NTf2)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylbenzophenone
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2,4-Dimethylbenzophenone
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2,4-Dimethylbenzophenone
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2,4-Dimethylbenzophenone
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2,4-Dimethylbenzophenone
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylbenzophenone

Citations

For This Compound
137
Citations
B Jacob, S Sugunan, AP Singh - Journal of Molecular Catalysis A …, 1999 - Elsevier
The liquid phase benzoylation of o-xylene with benzoyl chloride (BOC) over various zeolite catalysts is studied in a batch reactor at atmospheric pressure and 411 K. The results …
Number of citations: 35 www.sciencedirect.com
JRB Gomes, LMPF Amaral… - Journal of Physical …, 2008 - Wiley Online Library
The standard (p 0 = 0.1 MPa) molar enthalpy of formation of 3,4‐dimethylbenzophenone was derived from the standard molar energy of combustion, in oxygen, at T = 298.15 K, …
Number of citations: 5 onlinelibrary.wiley.com
G Porter, MF Tchir - Journal of the Chemical Society A: Inorganic …, 1971 - pubs.rsc.org
The photoenolizations of 2,4-dimethylbenzophenone, 2-isopropylbenzophenone, and 2-benzylbenzophenone have been investigated by conventional and laser flash photolysis. The …
Number of citations: 72 pubs.rsc.org
TR Barman, M Sutradhar, ECBA Alegria… - …, 2018 - Wiley Online Library
Reaction of N‐acetylpyrazine‐2‐carbohydrazide (H 2 L) with anhydrous Fe(II) or Fe(III) chloride in CH 3 CN or in MeOH leads to the mononuclear [Fe(κNN'O‐HL)Cl 2 ] (1) or binuclear […
M Mu, W Fang, Y Liu, L Chen - Industrial & Engineering Chemistry …, 2015 - ACS Publications
The Friedel–Craft acylation of m-xylene with benzoyl chloride over iron-modified tungstophosphoric acid supported on titania was investigated. It was found that FeTPA/TiO 2 catalyst …
Number of citations: 23 pubs.acs.org
K Uji-ie, K Kikuchi, H Kokubun - Journal of Photochemistry, 1979 - Elsevier
The photoenolization of 2-methylbenzophenone was investigated by conventional and laser flash photolysis. Two kinds of transient absorption were distinctly observed in the ethanol …
Number of citations: 23 www.sciencedirect.com
R Haag, J Wirz, PJ Wagner - Helvetica Chimica Acta, 1977 - Wiley Online Library
A reinvestigation of 2‐methylacetophenone (1) by ns flash photolysis has provided detailed evidence for the reaction sequence of photoenolization. The triplet reaction proceeds …
Number of citations: 250 onlinelibrary.wiley.com
T Roy Barman, M Sutradhar, E Alegria… - …, 2018 - repositorio.ipl.pt
Reaction of N-acetylpyrazine-2-carbohydrazide (H2L) with anhydrous Fe(II) or Fe(III) chloride in CH3CN or in MeOH leads to the mononuclear [Fe(kappa NN'O-HL)Cl-2] (1) or binuclear […
Number of citations: 3 repositorio.ipl.pt
G Porter, MF Tchir - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
Five transients have been observed in the conventional and laser flash photolysis of 2,4-dimethylbenzophenone: assignments are suggested, together with a sequence of reactions. …
Number of citations: 25 pubs.rsc.org
H Takahashi, H Ohkusa, H Isaka… - … : Proceedings of the …, 2012 - books.google.com
Although it is now well established that 2-alkylbenzophenones undergo reversible photoenolization by a-hydrogen abstraction from the internal alkyl group [1], the identification of the …
Number of citations: 0 books.google.com

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